BCP Scaffold: Solubility and Non-Specific Binding Advantage
When a para-substituted phenyl ring is replaced by a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group, aqueous solubility improves by at least 50-fold and non-specific binding (NSB) markedly decreases, as measured by CHI(IAM) chromatographic hydrophobicity index on immobilized artificial membranes [1]. In contrast, the bicyclo[2.2.2]octane-1,4-diyl (BCO) analog yields more lipophilic molecules that do not exhibit the same solubility or NSB benefits [1]. This class-level advantage is further substantiated by the BCP-containing γ-secretase inhibitor (compound 3), which demonstrated ~4-fold increase in Cmax and AUC values relative to the phenyl-containing parent BMS-708,163 in a mouse model [2].
| Evidence Dimension | Aqueous solubility and non-specific binding (BCP vs. phenyl vs. BCO bioisosteres) |
|---|---|
| Target Compound Data | BCP scaffold: ≥50-fold solubility improvement over phenyl; markedly decreased CHI(IAM) NSB [1] |
| Comparator Or Baseline | Phenyl ring (baseline); Bicyclo[2.2.2]octane-1,4-diyl (BCO) – more lipophilic, no equivalent NSB/solubility benefit [1] |
| Quantified Difference | ≥50-fold solubility gain (BCP vs. phenyl); BCO fails to replicate benefit |
| Conditions | CHI(IAM) assay on immobilized artificial membranes; solubility measured under standard aqueous conditions |
Why This Matters
For procurement decisions in lead optimization programs, selecting BCP-based building blocks like 3-bromobicyclo[1.1.1]pentan-1-ol directly translates to measurable solubility and NSB advantages that BCO or phenyl counterparts cannot deliver.
- [1] Auberson, Y.P.; Brocklehurst, C.; Furegati, M.; Fessard, T.C.; Koch, G.; Decker, A.; La Vecchia, L.; Briard, E. Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. ChemMedChem 2017, 12, 590–598. View Source
- [2] Stepan, A.F.; Subramanyam, C.; Efremov, I.V.; et al. Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. J. Med. Chem. 2012, 55, 3414–3424. DOI: 10.1021/jm300094u. View Source
